2-(2-Bromoethyl)-1-chloro-4-(trifluoromethyl)benzene
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Overview
Description
2-(2-Bromoethyl)-1-chloro-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aryl halides. This compound is characterized by the presence of a benzene ring substituted with a bromoethyl group, a chloro group, and a trifluoromethyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1-chloro-4-(trifluoromethyl)benzene typically involves the bromination of an appropriate precursor. One common method is the anti-Markovnikov addition of hydrogen bromide to a styrene derivative in the presence of specific reagents and catalysts such as azobisisobutyronitrile in n-heptane solvent . The reaction conditions, including temperature and duration, are optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions. The use of efficient catalysts and solvents ensures high yield and purity of the final product. Additionally, the reaction parameters are carefully monitored to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-1-chloro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, methyl cyanoacetate, and hydrazine . The reactions are typically carried out in solvents such as methanol and under specific temperature conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in pharmaceutical and industrial applications.
Scientific Research Applications
2-(2-Bromoethyl)-1-chloro-4-(trifluoromethyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-1-chloro-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The trifluoromethyl group imparts stability and lipophilicity to the compound, enhancing its interaction with biological membranes and molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethyl bromide: Similar in structure but lacks the chloro and trifluoromethyl groups.
1-Bromo-2-phenylethane: Another similar compound with a different substitution pattern.
2-Bromobenzotrifluoride: Contains a trifluoromethyl group but differs in the position of the bromo group.
Uniqueness
The presence of both chloro and trifluoromethyl groups in 2-(2-Bromoethyl)-1-chloro-4-(trifluoromethyl)benzene makes it unique compared to other similar compounds. These substituents enhance its reactivity and stability, making it valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C9H7BrClF3 |
---|---|
Molecular Weight |
287.50 g/mol |
IUPAC Name |
2-(2-bromoethyl)-1-chloro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7BrClF3/c10-4-3-6-5-7(9(12,13)14)1-2-8(6)11/h1-2,5H,3-4H2 |
InChI Key |
ICUFCMNZEXIYNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CCBr)Cl |
Origin of Product |
United States |
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